

# A Comparative Guide to Eosinophil Inhibitors: BMS-639623 vs. SB328437

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Compound of Interest		
Compound Name:	BMS-639623	
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For researchers and drug development professionals investigating eosinophil-mediated inflammatory diseases, the selection of appropriate small molecule inhibitors is critical. This guide provides a detailed, objective comparison of two prominent CCR3 antagonists, **BMS-639623** and SB328437, focusing on their performance in inhibiting eosinophil function, supported by experimental data.

### Introduction to BMS-639623 and SB328437

Eosinophils are key effector cells in a variety of inflammatory conditions, including asthma, allergic rhinitis, and eosinophilic esophagitis. Their recruitment and activation are largely mediated by the C-C chemokine receptor 3 (CCR3) and its primary ligand, eotaxin. Both **BMS-639623**, developed by Bristol-Myers Squibb, and SB328437, from GlaxoSmithKline, are potent and selective antagonists of the CCR3 receptor, positioning them as valuable tools for studying eosinophil biology and as potential therapeutic agents.

### **Mechanism of Action**

Both **BMS-639623** and SB328437 function as non-peptide antagonists of the CCR3 receptor. By binding to CCR3, they prevent the interaction of the receptor with its cognate chemokines, such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and MCP-4 (CCL13). This blockade inhibits the downstream signaling cascades that lead to eosinophil chemotaxis, activation, and degranulation.



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### In Vitro Efficacy and Potency

The following tables summarize the in vitro potency of **BMS-639623** and SB328437 across various functional assays.

Table 1: BMS-639623 In Vitro Activity[1]

Assay	Species	IC50
CCR3 Binding	Human	0.3 nM
Eosinophil Chemotaxis	Human	0.04 nM (40 pM)[2]
Eotaxin-stimulated Calcium Flux	Human Eosinophils	0.87 nM
CCR3 Binding	Mouse	31 nM
Eosinophil Chemotaxis	Mouse	870 nM
Eosinophil Chemotaxis	Cynomolgus Monkey	0.15 nM

Table 2: SB328437 In Vitro Activity[3]

Assay	Species	IC50
CCR3 Antagonism	Not Specified	4.5 nM
Eotaxin-induced Calcium Mobilization	Not Specified	38 nM
Eotaxin-2-induced Calcium Mobilization	Not Specified	35 nM
MCP-4-induced Calcium Mobilization	Not Specified	20 nM

## **In Vivo Efficacy**

Direct head-to-head in vivo comparisons of **BMS-639623** and SB328437 in the same animal model are not readily available in the published literature. However, their efficacy has been



demonstrated in different preclinical models.

**BMS-639623**: In a study using a cynomolgus monkey model of allergen-induced eosinophilia, oral administration of **BMS-639623** at a dose of 5 mg/kg twice daily resulted in a significant reduction of allergen-dependent eosinophilia by 65-82%.[1] It is noteworthy that **BMS-639623** shows significantly lower potency in mouse models, with IC50 values for binding and chemotaxis of 31 nM and 870 nM, respectively.[1]

SB328437: In a murine model of spontaneous chronic colitis (Winnie mice), administration of SB328437 attenuated disease activity, reduced gross morphological damage to the intestines, and decreased the number of eosinophils in the inflamed colon.[4][5] Another study in a mouse model of LPS-induced lung injury showed that intraperitoneal injection of SB328437 reduced neutrophil recruitment, tissue damage, and lung inflammation.[3]

# Experimental Protocols Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the ability of a compound to inhibit eosinophil migration towards a chemoattractant.

- 1. Eosinophil Isolation:
- Isolate human eosinophils from peripheral blood of healthy donors using negative selection techniques (e.g., magnetic-activated cell sorting) to achieve high purity.
- 2. Preparation of Reagents:
- Prepare a stock solution of the chemoattractant (e.g., recombinant human eotaxin-1/CCL11) in a suitable buffer (e.g., HBSS with 0.1% BSA).
- Prepare serial dilutions of the test compounds (BMS-639623 or SB328437) in the assay medium.
- 3. Assay Procedure:
- Place the chemoattractant solution in the lower wells of a Boyden chamber.



- Place a polycarbonate membrane (typically with 5 μm pores) over the lower wells.
- Pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle control.
- Add the pre-incubated eosinophil suspension to the upper wells of the Boyden chamber.
- Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.
- After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
- Count the number of migrated cells per high-power field using a microscope.
- 4. Data Analysis:
- Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

### **Intracellular Calcium Flux Assay**

This protocol outlines a method to measure the inhibition of chemoattractant-induced intracellular calcium mobilization in eosinophils.

- 1. Eosinophil Preparation:
- Isolate human eosinophils as described in the chemotaxis assay protocol.
- Resuspend the eosinophils in a suitable buffer (e.g., HBSS with calcium and magnesium).
- 2. Dye Loading:
- Load the eosinophils with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1
   AM, by incubating the cells with the dye in the dark at 37°C for 30-60 minutes.
- Wash the cells to remove extracellular dye.



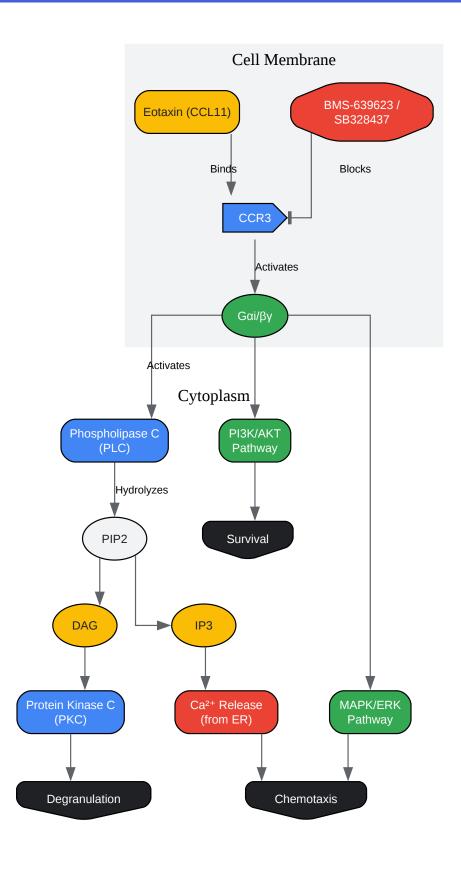
#### 3. Assay Procedure:

- Resuspend the dye-loaded eosinophils in the assay buffer.
- Add the test compound (BMS-639623 or SB328437) at various concentrations or vehicle control to the cell suspension and incubate for a short period.
- Measure the baseline fluorescence of the cell suspension using a fluorometer or a flow cytometer.
- Add the chemoattractant (e.g., eotaxin-1) to the cell suspension to stimulate calcium flux.
- Immediately record the change in fluorescence intensity over time.
- 4. Data Analysis:
- Determine the peak fluorescence intensity for each condition.
- Calculate the percentage of inhibition of the calcium response for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

# Signaling Pathways and Visualizations CCR3 Signaling Pathway in Eosinophils

Upon binding of eotaxin, CCR3, a G-protein coupled receptor (GPCR), activates the Gai subunit. This initiates a signaling cascade involving downstream effectors such as Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events, along with the activation of other pathways like the MAPK/ERK and PI3K/AKT pathways, culminate in eosinophil chemotaxis, degranulation, and survival.





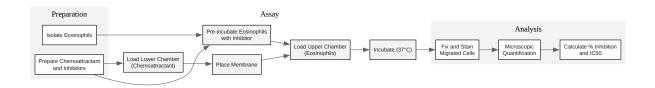
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Caption: CCR3 signaling pathway in eosinophils.



### **Experimental Workflow: Eosinophil Chemotaxis Assay**

The following diagram illustrates the key steps involved in the Boyden chamber chemotaxis assay.



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Caption: Workflow of an eosinophil chemotaxis assay.

### Conclusion

Both **BMS-639623** and SB328437 are highly potent CCR3 antagonists with demonstrated efficacy in inhibiting eosinophil functions in vitro. **BMS-639623** exhibits exceptional potency in human and primate models, with picomolar to low nanomolar activity. SB328437 also demonstrates low nanomolar potency.

The choice between these two compounds for preclinical research may depend on the specific experimental model. For studies involving human or primate cells, **BMS-639623** appears to be the more potent option. For in vivo studies in mice, SB328437 has a more established profile of activity, whereas **BMS-639623** shows considerably weaker potency. Researchers should carefully consider the species-specific activity of these compounds when designing their studies. This guide provides a foundational comparison to aid in the selection of the most appropriate tool for investigating the role of CCR3 in eosinophil-driven inflammation.

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